molecular formula C16H21N3O6S B1412382 Amoxicillin open ring CAS No. 42947-63-7

Amoxicillin open ring

Cat. No. B1412382
CAS RN: 42947-63-7
M. Wt: 383.4 g/mol
InChI Key: LHHKJQFIKHAUIA-JJOYANBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoxicillin open ring is a derivative of Amoxicillin . It is an impurity of Amoxicillin, a β-lactam family antibiotic that is commonly used in conjunction with clavulanic acid to treat bacterial infections .


Synthesis Analysis

The synthesis of Amoxicillin open ring involves a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic modelling, simulation, and optimisation of the batch enzymatic synthesis of amoxicillin have been performed . Kinetic parameter regression at different operating temperatures was performed, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .


Molecular Structure Analysis

Amoxicillin open ring has a complex molecular structure. It has been found that the antibacterial activity increases as penicillin size increases for both, Gram-negative and Gram-positive bacteria . The study of the relationships between chemical structure and biological activity of an antibiotic consists of identifying those functional groups directly involved in the activity at the molecular level and of determining what changes can be made in the molecule without causing it to lose activity .


Chemical Reactions Analysis

The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic simulation and optimisation can be used to establish optimal control policies to attain target product specification objectives for bioprocesses .

Scientific Research Applications

1. Detection and Food Safety

Amoxicillin, known for its β-lactam ring, has applications in food safety. An Enzyme Linked Immunosorbent Assay (ELISA) has been developed to detect amoxicillin and other penicillins in milk samples. This assay, designed to ensure food safety, utilizes biohybrid magnetic particles to hydrolyze the β-lactam ring, facilitating the detection of open-ring penicillins. It's particularly crucial due to the illegal use of penicillinase enzymes by some farmers to mask β-lactam concentrations in milk (Broto et al., 2015).

2. Environmental Monitoring and Treatment

Amoxicillin's presence in Sewage Treatment Plant (STP) effluents and its environmental impact has led to studies on its removal from wastewater. Ozonation has been proposed as a method to abate amoxicillin from effluents, with ozone primarily attacking the phenolic ring of the molecule, leading to the formation of hydroxyderivative intermediates (Andreozzi et al., 2005).

3. Drug Stability and Delivery

Research on amoxicillin’s stability and delivery mechanisms is crucial, especially concerning its β-lactamase degradation. Studies have explored the preparation of complexes such as [AMOX:β-CD], aiming to prevent β-lactamase degradation and enhance drug delivery. The interactions and stability of these complexes have been characterized using various techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (Bisson-Boutelliez et al., 2010).

4. Degradation and Environmental Fate

The degradation and environmental fate of amoxicillin have been extensively studied, particularly concerning its photodegradation in natural waters. Factors like hydrolysis, direct and indirect photolysis, and interactions with dissolved organic matter (DOM) significantly influence amoxicillin’s environmental fate. These studies highlight the importance of understanding the photochemical transformation of amoxicillin in natural water bodies (Xu et al., 2011).

5. Pharmaceutical Waste Management

The management of pharmaceutical waste, specifically the degradation of antibiotics like amoxicillin, has led to the development of innovative approaches. Metal-organic frameworks (MOFs) have been applied for the selective degradation of amoxicillin in biomedical wastes. These studies are pivotal for addressing the global challenge of antibiotic resistance, showcasing the potential of MOFs in degrading β-lactam antibiotics in solution (Paula et al., 2018).

Safety And Hazards

Amoxicillin open ring may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Amoxicillin is a widely utilized beta-lactam antimicrobial drug. It is an aminopenicillin created by adding an extra amino group to penicillin to battle antibiotic resistance . Future research could focus on finding out if amoxicillin alone is effective in treating children and adults with uncomplicated acute otitis media .

properties

IUPAC Name

(4S)-2-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10?,11+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKJQFIKHAUIA-JJOYANBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NC(S1)C(C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amoxicillin open ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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